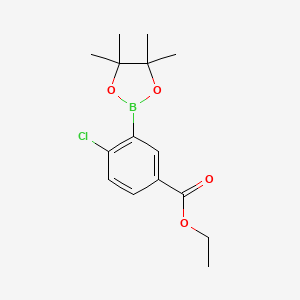

Ethyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

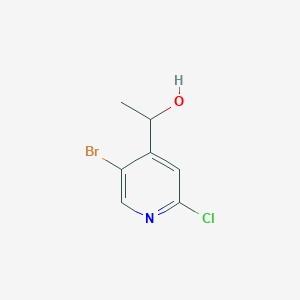

Ethyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a chemical compound. It is commonly used in the pharmaceutical and chemical industries .

Synthesis Analysis

The synthesis of this compound is typically achieved through a series of substitution reactions . The exact process can vary depending on the specific requirements of the synthesis.Molecular Structure Analysis

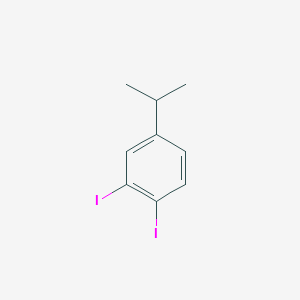

The molecular structure of this compound is confirmed by various spectroscopic techniques such as FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry . The molecular structures are further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value .Chemical Reactions Analysis

This compound is an important intermediate in various chemical reactions. It is often used in carbon-carbon coupling and carbon heterocoupling reactions . The exact reactions it undergoes can depend on the specific conditions and reactants present.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its appearance as a clear light yellow viscous liquid . Other properties such as boiling point, density, and refractive index can be determined through various experimental techniques .Wissenschaftliche Forschungsanwendungen

Ethyl Ethyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has been used as a reagent in a number of scientific research applications. It has been used in the synthesis of a variety of organic compounds, including chiral compounds, heterocycles, and polymers. It has also been used in the synthesis of pharmaceuticals, pesticides, and insecticides. Additionally, it has been used as a catalyst in the synthesis of polymers and as a ligand in asymmetric catalysis.

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are often used in the synthesis of organic compounds, suggesting that their targets could be various organic molecules .

Mode of Action

Similar compounds like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane are known to participate in borylation reactions . In these reactions, the compound can interact with its targets (organic molecules) and introduce a boron atom into the target molecule, leading to the formation of new bonds and changes in the target molecule’s structure .

Biochemical Pathways

The compound’s potential role in borylation reactions suggests that it could affect various biochemical pathways, depending on the specific organic molecules it interacts with .

Pharmacokinetics

The compound’s physical properties, such as its boiling point and density, have been documented . These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of Ethyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate’s action would depend on the specific organic molecules it interacts with. Given its potential role in borylation reactions, the compound could induce structural changes in these molecules, potentially altering their function .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dark place and sealed in dry conditions to maintain its stability .

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using ethyl Ethyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate in laboratory experiments include its low cost, its low toxicity, and its ability to catalyze a wide range of reactions. Additionally, it is a versatile reagent that can be used in a variety of synthetic processes. The main limitation of using this reagent is its instability in the presence of light and air.

Zukünftige Richtungen

There are a number of potential future directions for research involving ethyl Ethyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate. These include further investigation of its mechanism of action, its biochemical and physiological effects, and its potential applications in pharmaceuticals, pesticides, and insecticides. Additionally, further research could explore its use as a catalyst in the synthesis of polymers and as a ligand in asymmetric catalysis. Finally, research could explore ways to improve the stability of this compound, such as through the use of protective groups.

Synthesemethoden

Ethyl Ethyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can be synthesized by reacting 4-chlorobenzoyl chloride with 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl methanol in the presence of a base. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 0-10 °C. The reaction is complete within 30 minutes and yields a white solid product.

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BClO4/c1-6-19-13(18)10-7-8-12(17)11(9-10)16-20-14(2,3)15(4,5)21-16/h7-9H,6H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTVAZBPZQVSEPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)OCC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 7-(dimethylamino)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate; 98%](/img/structure/B6305929.png)